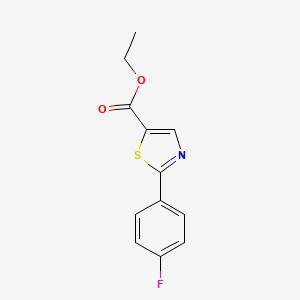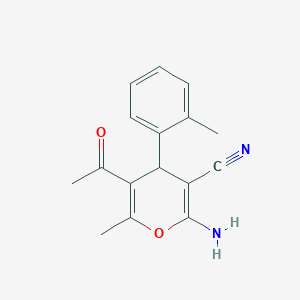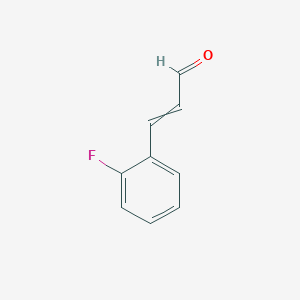![molecular formula C30H44N2O4 B12443492 N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-{6-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]HEXYL}ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including phenoxy and acetamido groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-{6-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]HEXYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of 2-isopropyl-5-methylphenol, which is then reacted with appropriate reagents to introduce the phenoxy and acetamido groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or sodium hydroxide to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-{6-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]HEXYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Sulfuric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-{6-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]HEXYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-{6-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]HEXYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N-{6-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]HEXYL}ACETAMIDE include:
- 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’- (2-METHOXYBENZYLIDENE)ACETOHYDRAZIDE
- N’-BENZYLIDENE-2- (2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE
- 2- (2-ISOPROPYL-5-METHYLPHENOXY)-N’- (2-METHOXYBENZYLIDENE)ACETOHYDRAZIDE .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C30H44N2O4 |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[6-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]hexyl]acetamide |
InChI |
InChI=1S/C30H44N2O4/c1-21(2)25-13-11-23(5)17-27(25)35-19-29(33)31-15-9-7-8-10-16-32-30(34)20-36-28-18-24(6)12-14-26(28)22(3)4/h11-14,17-18,21-22H,7-10,15-16,19-20H2,1-6H3,(H,31,33)(H,32,34) |
InChI Key |
OQZKFEUFGJJZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCCCCCNC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Fluorophenyl)phenylmethyl]hydrazine](/img/structure/B12443414.png)
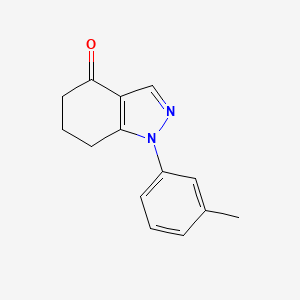
![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)

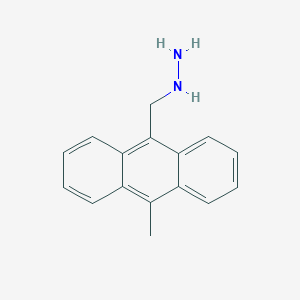

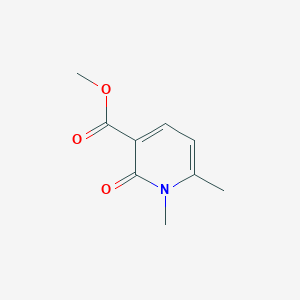
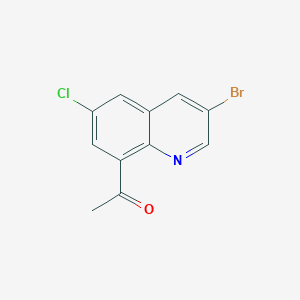
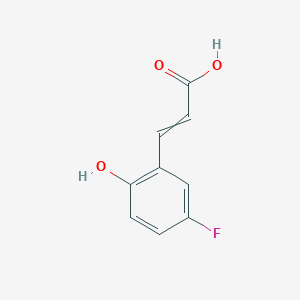
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
